Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-Methylfuran-3-carbaldehyde
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-Methylfuran-3-carbaldehyde
Executive Summary
As a Senior Application Scientist, I have compiled this technical guide to elucidate the physicochemical properties and synthetic utility of 5-Methylfuran-3-carbaldehyde (CAS: 87241-04-1). This highly versatile heterocyclic building block is increasingly utilized in advanced organic synthesis and drug development. By leveraging the dual reactivity of its electron-rich furan ring and electrophilic formyl group, chemists can construct complex molecular frameworks, including highly substituted benzenes and biologically active alkaloid analogs.
This whitepaper provides an authoritative breakdown of its properties, mechanistic pathways, and field-proven, self-validating experimental protocols designed for high-yield synthesis.
Molecular Identity & Physicochemical Properties
Understanding the baseline physical and chemical properties of a building block is critical for optimizing reaction conditions, solvent selection, and purification strategies. While specific empirical thermodynamic data for 5-methylfuran-3-carbaldehyde is sparsely documented in isolation, its behavior can be accurately modeled and extrapolated from its parent compound, furan-3-carbaldehyde[1]. The addition of the methyl group at the C5 position increases the molecule's lipophilicity, slightly elevates its boiling point, and provides a critical steric shield that influences downstream regioselectivity.
Quantitative Data Summary
| Property | Value | Source / Note |
| CAS Registry Number | 87241-04-1 | [2] |
| Molecular Formula | C6H6O2 | [2] |
| Molecular Weight | 110.11 g/mol | [2] |
| SMILES String | O=CC1=COC(C)=C1 | [2] |
| Boiling Point | ~165–175 °C | Extrapolated from parent furan-3-carbaldehyde (130-145 °C)[1] |
| Density | ~1.05–1.10 g/mL | Extrapolated from parent furan-3-carbaldehyde (1.11 g/mL)[1] |
| Appearance | Pale yellow to colorless liquid | Predicted based on structural analogs[1] |
| Solubility Profile | Miscible in ethanol, acetone, THF, and DCM | [1] |
Chemical Reactivity & Mechanistic Pathways
The synthetic value of 5-methylfuran-3-carbaldehyde lies in its orthogonal reactivity centers. The molecule operates as both a hard electrophile (via the aldehyde) and a tunable diene/nucleophile (via the furan ring).
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Regioselective Michael Additions : The steric hindrance introduced by the C5-methyl group heavily dictates the regioselectivity of nucleophilic attacks. When reacted with active methylene compounds, the steric bulk prevents unwanted side reactions, allowing chemists to selectively drive 1,4- versus 1,6-Michael additions. This pathway is pivotal for synthesizing complex pentasubstituted benzenes and highly substituted furans[3].
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Pictet-Spengler Condensations : The formyl group readily undergoes condensation with primary amines (such as tryptamine or dopamine derivatives) to form an imine intermediate. Subsequent acid-catalyzed cyclization yields complex polycyclic systems, such as diaryl[a,g]quinolizines and protoberberine alkaloids, which are highly sought after in neuropharmacology and oncology[4].
Fig 1: Primary synthetic reactivity pathways of 5-Methylfuran-3-carbaldehyde.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an analytical checkpoint.
Protocol A: Acid-Catalyzed Pictet-Spengler Cyclization
Objective: Synthesis of protoberberine alkaloid precursors[4]. Causality: The reaction requires a delicate balance of acidity. Trifluoroacetic acid (TFA) is selected because it is strong enough to activate the imine carbon for electrophilic aromatic substitution, but its volatility allows for easy removal without degrading the acid-sensitive furan ring. The reaction is initiated at 0 °C to suppress the exothermic polymerization of the furan moiety.
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Imine Formation : Dissolve 1.0 eq of 5-methylfuran-3-carbaldehyde and 1.0 eq of the target phenethylamine in anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves.
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Validation Checkpoint: Stir at room temperature for 2 hours. Analyze via LC-MS. The complete disappearance of the aldehyde peak (m/z 110) and the appearance of the imine mass confirms the equilibrium has been successfully driven forward by the water-scavenging sieves.
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Acid Activation : Cool the reaction vessel to 0 °C under nitrogen. Dropwise, add 1.2 eq of TFA.
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Cyclization : Allow the mixture to slowly warm to room temperature and stir for 12 hours.
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Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should reveal the consumption of the non-polar imine and the formation of a highly fluorescent, lower-Rf cyclized product under UV (254 nm).
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Quench & Workup : Quench the reaction with saturated aqueous NaHCO3 until CO2 evolution ceases (validating the complete neutralization of TFA). Extract the aqueous layer with DCM (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification : Isolate the target compound via flash column chromatography.
Fig 2: Step-by-step workflow for the Pictet-Spengler condensation protocol.
Protocol B: Regioselective Michael Addition
Objective: Synthesis of highly substituted furans[3]. Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized as a non-nucleophilic base. It efficiently deprotonates the active methylene donor without attacking the electrophilic aldehyde of 5-methylfuran-3-carbaldehyde, ensuring high atom economy and preventing unwanted side-product formation.
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Enolate Generation : In a flame-dried flask under nitrogen, dissolve the Michael donor (e.g., an active methylene compound) in anhydrous THF. Add 0.1 eq of DBU and stir for 10 minutes.
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Electrophile Addition : Slowly introduce a solution of 5-methylfuran-3-carbaldehyde (1.0 eq) in THF.
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Reaction Monitoring : Stir at room temperature for 4–6 hours.
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Validation Checkpoint: Monitor via GC-MS. The reaction is complete when the molecular ion corresponding to the starting aldehyde is depleted, confirming complete nucleophilic addition.
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Workup : Quench with saturated NH4Cl to protonate the intermediate. Extract with EtOAc, dry over MgSO4, and purify via chromatography.
Applications in Drug Development
In medicinal chemistry, the structural motif provided by 5-methylfuran-3-carbaldehyde is highly prized for pharmacophore development.
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Metabolic Stability : Furan rings in drug candidates are often susceptible to rapid metabolic oxidation by Cytochrome P450 enzymes, leading to reactive epoxide intermediates. The strategic placement of the methyl group at the C5 position of this building block provides a steric shield that can mitigate this metabolic liability, improving the pharmacokinetic profile of the resulting drug.
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Targeted Therapeutics : The compound is explicitly cited in patent literature for the synthesis of diaryl[a,g]quinolizine derivatives[4]. These complex polycyclic architectures are investigated for their potent biological blocking effects, making them valuable scaffolds in the development of novel treatments for neurological disorders and targeted oncological therapies.
References
- BLD Pharm. "87241-04-1 | 5-Methylfuran-3-carbaldehyde". bldpharm.com.
- Google Patents. "CN103387583B - 二芳基并[a,g]喹嗪类化合物、其制备方法、药物组合物及其应用". google.com.
- The Royal Society of Chemistry. "Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes". rsc.org.
- ChemShuttle. "furan-3-carbaldehyde; CAS No.: 498-60-2". chemshuttle.com.
